molecular formula C9H8ClNO B11910404 4-Amino-5-chloro-2,3-dihydroinden-1-one

4-Amino-5-chloro-2,3-dihydroinden-1-one

Cat. No.: B11910404
M. Wt: 181.62 g/mol
InChI Key: ORFWNXSSLVYINW-UHFFFAOYSA-N
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Description

Historical Development of Indenone Chemistry and its Structural Archetypes

The study of indenone chemistry dates back over a century, with early work focusing on the synthesis and fundamental reactivity of the core indenone and its saturated analogue, indanone. Initial synthetic routes often involved intramolecular cyclization reactions, such as the Friedel-Crafts acylation of phenylpropionic acids, a method that remains relevant today. Over the decades, the synthetic toolkit has expanded dramatically to include transition-metal-catalyzed reactions, such as rhodium- and palladium-catalyzed carbonylative cyclizations, which offer greater efficiency and functional group tolerance. nih.govnih.gov These advancements have made a wide array of substituted indenone derivatives accessible for further investigation. chemicalbook.com

The two primary structural archetypes are the fully unsaturated indenones and the 2,3-dihydroinden-1-ones (commonly known as 1-indanones). The former possesses a conjugated system that is often colored and has applications in materials science, while the latter provides a more flexible, three-dimensional scaffold that is particularly prevalent in biologically active molecules. tcichemicals.comnih.gov

Importance of the 2,3-Dihydroinden-1-one Scaffold in Organic Synthesis

The 2,3-dihydroinden-1-one (or 1-indanone) framework is a privileged scaffold in organic and medicinal chemistry. Its rigid, bicyclic structure is a key feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.com The 1-indanone (B140024) core serves as a crucial intermediate in the synthesis of various pharmaceuticals. nih.gov Its value lies in its capacity to be readily functionalized at multiple positions on both the aromatic and aliphatic rings, allowing for the precise tuning of steric and electronic properties to optimize interactions with biological targets. The development of new synthetic methods to create diverse 1-indanone derivatives remains an active area of research, underscoring its enduring importance. jazanu.edu.sa

Overview of Advanced Functional Group Integration on Aromatic Carbocycles

The properties of a core scaffold like 1-indanone are profoundly influenced by the functional groups attached to it, particularly on the aromatic ring. Modern synthetic chemistry has developed sophisticated strategies for the precise installation of these groups. biosynth.com Techniques such as electrophilic aromatic substitution, transition-metal-catalyzed C-H functionalization, and nucleophilic aromatic substitution allow chemists to introduce a wide variety of substituents, including halogens, amino groups, and alkyl chains, with high regioselectivity. jazanu.edu.sanih.gov

Rationale for Dedicated Investigation into 4-Amino-5-chloro-2,3-dihydroinden-1-one

While extensive research on this compound is not widely available in public literature, a clear rationale for its investigation can be constructed based on established principles of medicinal chemistry and organic synthesis. The compound combines three key structural features: the 1-indanone scaffold, an amino group, and a chloro group, each contributing to its potential utility.

The 1-Indanone Core : As established, this scaffold is a proven building block for biologically active compounds. mdpi.com

The Amino Group (–NH2) : The introduction of an amino group at the 4-position is significant. This group can serve as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets like enzymes or receptors. Furthermore, it can be a synthetic handle for further derivatization, allowing for the creation of a library of related compounds.

The Chloro Group (–Cl) : The chlorine atom at the 5-position, adjacent to the amino group, modifies the electronic properties of the aromatic ring through its inductive electron-withdrawing and resonance electron-donating effects. Halogen atoms are also known to participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Its presence can also influence the metabolic stability and lipophilicity of the molecule.

Physicochemical and Computed Properties

To provide a quantitative context for this compound, the following table presents its key identifiers and computed physicochemical properties, alongside those of its parent scaffold and a related chlorinated analogue.

PropertyValue
IUPAC Name 4-Amino-5-chloro-2,3-dihydro-1H-inden-1-one
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
CAS Number 164783-50-2

Data for this specific compound is limited. The table above represents basic molecular information.

Comparative Properties of Related Indanones

The table below offers a comparison of computed properties for 1-Indanone, 4-Chloro-1-indanone, and the target compound. This comparison helps to illustrate the influence of the chloro and amino substituents on the molecule's characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
1-Indanone C₉H₈O132.161.801
4-Chloro-1-indanone C₉H₇ClO166.602.301
This compound C₉H₈ClNO181.621.912

This data is based on computed values from chemical databases and is intended for comparative purposes.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-amino-5-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2

InChI Key

ORFWNXSSLVYINW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Chloro 2,3 Dihydroinden 1 One

Strategies for the Construction of the Dihydroindenone Core

The formation of the 2,3-dihydroinden-1-one (also known as 1-indanone) skeleton is a foundational step in the synthesis of the target molecule. Several classical and modern synthetic methods are available for this purpose, each with its own advantages and substrate scope.

Intramolecular Cyclization Reactions in Indenone Ring Formation

Intramolecular cyclization reactions are a common and effective method for constructing the five-membered ring of the indanone core. A prominent example is the acid-catalyzed cyclization of 3-arylpropionic acids. This reaction, often a type of intramolecular Friedel-Crafts acylation, proceeds by converting the carboxylic acid to a more reactive acylating species (like an acylium ion) which then attacks the aromatic ring to form the cyclic ketone.

A variety of acids can be employed to facilitate this transformation. Polyphosphoric acid (PPA) has been traditionally used for this purpose. More recently, other catalysts such as terbium triflate (Tb(OTf)₃) have been shown to efficiently catalyze the cyclization of 3-arylpropionic acids at elevated temperatures, providing good yields of 1-indanones, even for substrates bearing deactivating halogen atoms. chemistrytalk.orgliv.ac.uk

CatalystReaction ConditionsYieldReference
Polyphosphoric Acid (PPA)HeatVariable chemistrytalk.org
Terbium triflate (Tb(OTf)₃)250 °CUp to 74% chemistrytalk.org

Friedel-Crafts Acylation Approaches to Substituted Indanones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a versatile tool for the synthesis of indanones. chemrxiv.org This can be applied in both intermolecular and intramolecular fashions. In an intramolecular approach, a 3-phenylpropanoyl chloride can be cyclized in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-indanone (B140024). nih.gov This method is often high-yielding and has been known for nearly a century. chemistrytalk.org

More contemporary methods have explored the use of other Lewis acids. For instance, niobium pentachloride (NbCl₅) has been demonstrated to act as both a reagent to convert 3-arylpropanoic acids into their corresponding acyl chlorides in situ and as a catalyst for the subsequent Friedel-Crafts cyclization, allowing the reaction to proceed in good yields under mild conditions (room temperature). nih.gov Brønsted superacids, such as triflic acid, have also been used to promote the intramolecular acylation of 3-phenylpropanamides to form 1-indanone. nih.gov

A two-stage process has also been described where a substituted benzene is first acylated with a three-carbon side chain in the presence of hydrofluoric acid (HF), and the resulting propiophenone is then cyclized using sulfuric acid to form the indanone. libretexts.org

Table of Friedel-Crafts Catalysts for Indanone Synthesis

Catalyst/Reagent Substrate Conditions Key Feature
Aluminum chloride (AlCl₃) 3-Phenylpropanoyl chloride Benzene Classic, high yield (90%) chemistrytalk.org
Niobium pentachloride (NbCl₅) 3-Arylpropanoic acids Room temperature Acts as both reagent and catalyst nih.gov
Triflic acid (CF₃SO₃H) 3-Phenylpropanamides - Superelectrophilic activation nih.gov
HF followed by H₂SO₄ Substituted benzene Two-stage process Industrial application libretexts.org

Catalytic Cyclization Routes for the Formation of the Indanone Skeleton

Transition-metal catalysis offers powerful and often more sustainable routes to the indanone skeleton. cognitoedu.org These methods can involve various types of annulation and cyclization strategies, providing access to a wide range of substituted indanones. cognitoedu.orgnih.gov

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is one such method that has proven successful for preparing indanones in good to excellent yields. organicchemistrytutor.com Rhodium-catalyzed reactions have also been extensively studied. For example, a rhodium(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes can furnish substituted indanone derivatives through a formal [4+1] cycloaddition. organicchemistrytutor.com Furthermore, cobalt-catalyzed intramolecular cyclizations of alkylated indanones have been developed to afford fused carbocyclic compounds. nih.gov

Beyond transition metals, metal-free catalytic approaches have also gained attention. matrix-fine-chemicals.com For instance, superacid-catalyzed Nazarov cyclizations of N-heterocyclic-substituted 1-arylprop-2-en-1-one derivatives can provide heterocyclic-substituted 1-indanones in good yields. matrix-fine-chemicals.com

Regioselective Introduction of Amino and Chloro Functionalities

Once the 2,3-dihydroinden-1-one core is synthesized, the next critical phase is the regioselective introduction of the amino group at the C4 position and the chloro group at the C5 position. The order of these introductions is crucial and is governed by the directing effects of the substituents on the aromatic ring.

Amination Techniques for Aromatic Systems

Direct amination of the indanone aromatic ring at the C4 position is challenging. A more common and predictable strategy involves a two-step process: nitration followed by reduction.

The nitration of 2,3-dihydroinden-1-one via electrophilic aromatic substitution is the key step for introducing the nitrogen functionality. The regioselectivity of this reaction is controlled by the existing substituents on the benzene ring: the deactivating keto group and the activating alkyl part of the cyclopentenone ring. The carbonyl group is a meta-director, while the alkyl portion is an ortho-, para-director. The combined influence of these groups directs the incoming nitro group (from a nitrating agent such as a mixture of nitric acid and sulfuric acid) primarily to the C4 and C6 positions. Separation of the desired 4-nitro-2,3-dihydroinden-1-one isomer is then necessary.

Following successful nitration, the nitro group is readily reduced to the corresponding primary amine. This reduction can be achieved using a variety of standard methods, such as catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or by using metals in acidic media (e.g., Fe, Sn, or Zn in the presence of HCl). masterorganicchemistry.com This two-step sequence provides a reliable route to 4-amino-2,3-dihydroinden-1-one.

Summary of 4-Aminoindanone Synthesis via Nitration-Reduction

Step Reaction Reagents Key Outcome
1 Electrophilic Nitration HNO₃ / H₂SO₄ Formation of 4-nitro-2,3-dihydroinden-1-one
2 Reduction H₂/Pd, or Fe/HCl, or Sn/HCl Conversion of nitro group to 4-amino group

Targeted Chlorination Methods on Dihydroindenone Precursors

With the 4-amino-2,3-dihydroinden-1-one precursor in hand, the final step is the regioselective introduction of a chlorine atom at the C5 position. This is achieved through an electrophilic aromatic halogenation reaction.

The directing effect of the substituents on the 4-aminoindanone ring is paramount for the regioselectivity of this chlorination. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. cognitoedu.orgwikipedia.org The carbonyl group remains a deactivating meta-director. The C5 position is para to the strongly activating amino group and meta to the deactivating carbonyl group. The powerful directing effect of the amino group dominates, thus directing the incoming electrophilic chlorine species almost exclusively to the C5 position.

The amino group is often protected as an acetamide (-NHCOCH₃) before chlorination. This is done for two reasons: to moderate the high reactivity of the amino group which can lead to side reactions and oxidation, and to prevent the Lewis acid catalyst (if used) from coordinating with the basic amino group. The acetylamino group is still a potent ortho-, para-director. After chlorination, the protecting group can be removed by hydrolysis to reveal the desired 4-amino-5-chloro-2,3-dihydroinden-1-one.

Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). In some cases, direct chlorination of aromatic amines can be achieved, though protection is a more common strategy to ensure clean and high-yielding reactions. researchgate.net

Multi-step Convergent and Divergent Synthetic Pathways

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Each offers distinct advantages in terms of efficiency, flexibility, and the ability to generate structural analogs.

Divergent synthesis , on the other hand, begins with a common intermediate that is progressively diversified to yield a range of structurally related compounds. This strategy is particularly valuable for creating a library of analogs for structure-activity relationship (SAR) studies. A potential divergent pathway for this compound could start from a pre-formed 5-chloro-2,3-dihydroinden-1-one. This core structure could then undergo a directed nitration at the 4-position, followed by reduction of the nitro group to an amine. This approach allows for the late-stage introduction of the amino group, and different isomers could potentially be synthesized by altering the directing effects of the substituents. Functionalized 2-pyridones have been synthesized using a divergent approach that relies on an aza-semipinacol-type rearrangement, showcasing the power of this strategy in creating diverse heterocyclic structures from a common precursor.

Below is a hypothetical divergent synthetic scheme for this compound:

Scheme 1: Hypothetical Divergent Synthesis of this compound

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, sustainability, and scalability of synthesizing this compound, advanced synthetic techniques and optimization strategies are crucial. These include the incorporation of green chemistry principles, the exploration of novel catalyst systems, and considerations for process intensification.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied.

The choice of solvent is a key consideration. Traditional organic syntheses often rely on volatile and toxic solvents. The use of greener solvents such as water, ionic liquids, or deep eutectic solvents is a more environmentally benign approach. For instance, certain cyclization reactions for the synthesis of heterocyclic compounds have been successfully carried out in water. The development of solvent-free reaction conditions, such as ball milling, is another effective green strategy that can lead to high yields and pure products without the need for further purification.

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another central tenet of green chemistry. Synthetic routes should be designed to be as atom-economical as possible. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Furthermore, the use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. These techniques can also lead to increased product yields and selectivity.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Greener Solvents Employing water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds.
Atom Economy Designing synthetic pathways that maximize the incorporation of starting materials into the final product, for example, through catalytic cyclization reactions.
Alternative Energy Sources Utilizing microwave irradiation or sonication to reduce reaction times and energy consumption.
Renewable Feedstocks Exploring the use of starting materials derived from renewable resources.

Evaluation of Novel Catalyst Systems for Enhanced Efficiency

The development of novel and efficient catalyst systems is paramount for modern organic synthesis. For the synthesis of this compound, particularly for the key cyclization step, various catalytic systems could be explored to enhance efficiency.

Transition metal catalysts, such as those based on rhodium, palladium, or iridium, are known to be highly effective for a variety of cyclization reactions. Rhodium(I)-catalyzed cyclizations, for example, have been used to form five- or six-membered rings in good yields. For the intramolecular Friedel-Crafts acylation to form the indanone ring, Lewis acids are typically used. However, the development of milder and more selective catalysts is an active area of research.

In recent years, there has been a growing interest in the use of more sustainable and environmentally friendly catalysts. This includes the use of earth-abundant metals and metal-free catalytic systems. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and could potentially be applied to control the stereochemistry of substituted indanones. Furthermore, biocatalysis, using enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild reaction conditions.

Catalyst TypePotential Application in SynthesisAdvantages
Transition Metal Catalysts (e.g., Rh, Pd, Ir) Intramolecular cyclization to form the indanone ring.High efficiency and selectivity.
Lewis Acids Friedel-Crafts acylation for ring closure.Well-established for this type of transformation.
Organocatalysts Asymmetric synthesis to control stereochemistry.Metal-free, often milder reaction conditions.
Biocatalysts (Enzymes) Selective functional group transformations.High chemo-, regio-, and stereoselectivity; mild conditions.

Process Intensification and Scalability Considerations

Process intensification involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For the synthesis of this compound, especially in a pharmaceutical or industrial context, process intensification is crucial for achieving cost-effective and sustainable production.

A key aspect of process intensification is the transition from traditional batch reactors to continuous flow systems. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater reproducibility. For exothermic reactions, such as nitration, continuous flow reactors provide superior temperature control, minimizing the risk of runaway reactions and improving product selectivity.

The integration of real-time monitoring and control, often referred to as Process Analytical Technology (PAT), is another important component of process intensification. PAT allows for a better understanding and control of the reaction parameters, ensuring consistent product quality and yield.

When considering the scalability of the synthesis, it is important to choose reactions and reagents that are amenable to large-scale production. This includes avoiding the use of hazardous or expensive reagents and ensuring that the purification methods are scalable and efficient. The ideal synthesis would involve a continuous, end-to-end process where the starting materials are continuously fed into the system and the final product is continuously isolated and purified.

Process Intensification StrategyBenefit for Synthesis
Continuous Flow Chemistry Improved heat and mass transfer, enhanced safety, better reproducibility, and easier scalability.
Process Analytical Technology (PAT) Real-time monitoring and control of reaction parameters for consistent product quality.
Modular Production Systems Flexibility to adjust production volume based on demand.
Reduced Solvent Usage Lower environmental impact and reduced operational costs.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 5 Chloro 2,3 Dihydroinden 1 One

Transformations at the Ketone Moiety

The ketone functional group is a primary site for a range of chemical transformations, from reduction to the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbonyl Reduction Reactions (e.g., Clemmensen Reduction)

The carbonyl group of 4-Amino-5-chloro-2,3-dihydroinden-1-one can be completely reduced to a methylene (B1212753) group under harsh acidic conditions. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for the reduction of aryl-alkyl ketones like the one present in this indanone structure. This reaction proceeds via a complex mechanism on the surface of the zinc, leading to the formation of 4-amino-5-chloro-2,3-dihydroindene. The substrate must be stable under these strongly acidic conditions.

Table 1: Carbonyl Reduction of this compound

ReactionReagents & ConditionsProduct
Clemmensen ReductionZn(Hg), conc. HCl, heat4-Amino-5-chloro-2,3-dihydroindene

Nucleophilic Addition and Condensation Reactions of the Carbonyl

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide array of nucleophiles. This fundamental reaction involves the addition of the nucleophile to the carbonyl, breaking the pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

With strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride sources (e.g., NaBH₄, LiAlH₄), the reaction leads to the formation of tertiary or secondary alcohols, respectively.

Furthermore, the ketone can undergo condensation reactions, which are nucleophilic addition-elimination sequences. A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). This reaction first involves the nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule to form a stable, often crystalline, hydrazone derivative. This type of reaction is a reliable method for the characterization of ketones.

Table 2: Nucleophilic Addition and Condensation Reactions

Reaction TypeReagent ExampleIntermediateFinal Product
Nucleophilic AdditionMethylmagnesium bromide (CH₃MgBr)Tetrahedral alkoxide4-Amino-5-chloro-1-methyl-2,3-dihydroinden-1-ol
Condensation2,4-DinitrophenylhydrazineHemiaminal(E/Z)-1-(2,4-Dinitrophenyl)hydrazono-4-amino-5-chloro-2,3-dihydroindene

Alpha-Halogenation and Subsequent Reactions of the Dihydroindene Ring

The carbon atom adjacent to the carbonyl group (the α-carbon at the C2 position) possesses acidic protons. In the presence of an acid or base, an enol or enolate intermediate can form. This nucleophilic intermediate readily reacts with electrophilic halogens (Cl₂, Br₂, I₂) to yield an α-haloketone.

Under acidic conditions, the reaction can typically be controlled to achieve monohalogenation. The mechanism involves the formation of an enol, which then attacks the halogen. In contrast, base-promoted halogenation is often difficult to stop at the monosubstituted stage, as the newly introduced electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation. The resulting 2-halo- or 2,2-dihalo-4-amino-5-chloro-2,3-dihydroinden-1-one can then serve as a substrate for subsequent nucleophilic substitution or elimination reactions.

Table 3: Alpha-Halogenation of the Dihydroindene Ring

ConditionReagentsIntermediateProduct
Acid-CatalyzedBr₂, Acetic AcidEnol2-Bromo-4-amino-5-chloro-2,3-dihydroinden-1-one
Base-Promotedxs Br₂, NaOH(aq)Enolate2,2-Dibromo-4-amino-5-chloro-2,3-dihydroinden-1-one

Reactivity of the Aromatic Amino Group

The primary aromatic amine is a versatile functional handle, acting as a potent nucleophile and a director for electrophilic aromatic substitution, while also providing a route to highly reactive diazonium salt intermediates.

Acylation and Alkylation for Amine Protection and Functionalization

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with electrophiles.

N-Acylation is a common strategy to protect the amino group or to synthesize amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. tandfonline.comchemguide.co.ukchemguide.co.uk This transformation is often necessary to prevent unwanted side reactions of the amine in subsequent synthetic steps. researchgate.net

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide. wikipedia.org This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products. koreascience.kryakhak.org Using specific reagents and controlling reaction conditions can improve selectivity. amazonaws.comresearchgate.net

Table 4: Reactions of the Aromatic Amino Group

Reaction TypeReagent ExampleConditionsProduct Example
N-AcylationAcetyl chloride (CH₃COCl)Pyridine, 0°C to rtN-(5-Chloro-1-oxo-2,3-dihydroinden-4-yl)acetamide
N-AlkylationMethyl iodide (CH₃I)K₂CO₃, DMF5-Chloro-4-(methylamino)-2,3-dihydroinden-1-one

Diazotization and Electrophilic Aromatic Substitutions

The primary aromatic amine is a gateway to the highly useful diazonium salts. unacademy.com The process, known as diazotization , involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, strong mineral acid like HCl. byjus.comscienceinfo.comjove.com The resulting arenediazonium salt, 5-chloro-1-oxo-2,3-dihydroinden-4-yl-diazonium chloride, is a versatile intermediate.

These diazonium salts are synthetically valuable because the dinitrogen group (N₂) is an excellent leaving group. In the presence of copper(I) salts, they undergo Sandmeyer reactions to introduce a variety of substituents onto the aromatic ring, including halides (-Cl, -Br) and cyano (-CN) groups. adda247.comchemistrylearner.comwikipedia.orgbyjus.com

The amino group is also a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this specific molecule, the position ortho to the amine (C3) is part of the fused ring system, and the other ortho position (C5) is blocked by the chloro substituent. The para position (C7) is therefore the most likely site for further electrophilic attack, such as nitration or halogenation, provided the reaction conditions are compatible with the rest of the molecule.

Table 5: Diazotization and Subsequent Reactions

ReactionReagents & ConditionsIntermediateProduct Example
DiazotizationNaNO₂, HCl, 0-5°CDiazonium salt5-Chloro-1-oxo-2,3-dihydroinden-4-yl-diazonium chloride
SandmeyerCuBr, HBrDiazonium salt4-Bromo-5-chloro-2,3-dihydroinden-1-one

Participation in Heterocyclic Ring Annulation Reactions

The presence of both an amino group and a ketone in a specific arrangement on the indanone framework makes this compound a suitable precursor for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry for building polycyclic structures.

While specific examples of heterocyclic ring annulation directly involving this compound are not extensively detailed in the provided search results, the general reactivity of related amino ketones suggests potential pathways. For instance, condensation reactions between the amino group and a suitable dielectrophile could lead to the formation of a new heterocyclic ring. Similarly, reactions involving the ketone functionality, such as those with hydrazine derivatives to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles, are plausible transformations that would result in a fused heterocyclic system. The principles of [3+2]-annulation reactions with building blocks like nitroalkenes offer a conceptual basis for how five-membered nitrogen heterocycles can be assembled. chim.it

Reactions Involving the Aromatic Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. libretexts.org The chloro group of this compound can serve as a leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.orglibretexts.org For this compound, a Suzuki coupling would allow for the introduction of a new aryl or vinyl substituent at the 5-position. The reactivity of aryl chlorides in Suzuki reactions can be lower than that of bromides or iodides, often requiring more specialized catalyst systems. libretexts.orgorganic-chemistry.org

Table 1: Overview of Suzuki-Miyaura Coupling

Component Role Example
Aryl Halide Electrophile This compound
Organoboron Reagent Nucleophile Phenylboronic acid
Palladium Catalyst Facilitates the reaction Pd(PPh₃)₄, PdCl₂(dppf)

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the 5-position of the indanone core. The catalytic cycle of the Heck reaction involves oxidative addition of the aryl chloride to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation would allow for the substitution of the chloro group on this compound with a different amino group, leading to the synthesis of various diamino-substituted indanone derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org Unlike electrophilic aromatic substitution, SNAr is favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The indanone core of this compound contains a ketone group, which is electron-withdrawing. This group, being meta to the chloro substituent, provides some activation towards nucleophilic attack, although less pronounced than if it were in the ortho or para position. libretexts.org

The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride ion. For this compound, reaction with a nucleophile like sodium methoxide (B1231860) could potentially yield 4-amino-5-methoxy-2,3-dihydroinden-1-one. The success of such reactions would depend on the reaction conditions and the nucleophilicity of the attacking species.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling and SNAr Reactions

Reaction Type Key Reagents Bond Formed General Applicability
Suzuki-Miyaura Coupling Organoboron, Pd catalyst, base C-C Broad scope for aryl-aryl and aryl-vinyl coupling. wikipedia.orgorganic-chemistry.org
Heck Reaction Alkene, Pd catalyst, base C-C (alkenyl) Synthesis of substituted alkenes. organic-chemistry.org
Buchwald-Hartwig Amination Amine, Pd catalyst, base C-N Synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

Oxidative Transformations and Stability Studies

The stability of this compound and its behavior under oxidative conditions are important considerations for its synthesis, storage, and application in further chemical transformations.

While specific studies on the electrochemical and chemical oxidation of this compound were not found, the reactivity of related compounds provides insights into potential transformation pathways. The amino group is generally susceptible to oxidation. For example, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to lead to the formation of reactive intermediates. nih.gov Similarly, the electrochemical oxidation of other amino-containing aromatic compounds can lead to dimerization or the formation of quinone-imine structures. academie-sciences.frrsc.org

The indanone core itself can also be subject to oxidation, though this typically requires stronger oxidizing agents. The presence of the electron-donating amino group may influence the oxidation potential of the aromatic ring.

The stability of chemical compounds is assessed under various conditions to determine their shelf-life and compatibility with different reaction environments. europa.eu For this compound, factors such as temperature, pH, light, and the presence of oxidizing or reducing agents would influence its stability.

The amino group can be susceptible to degradation, particularly at elevated temperatures or in the presence of strong acids or bases. The chloro substituent is generally stable but can be displaced under the conditions of cross-coupling or SNAr reactions as previously discussed. The ketone functionality is relatively robust but can undergo reactions typical of ketones.

For long-term storage, it would be advisable to keep the compound in a cool, dark, and dry place, likely under an inert atmosphere to prevent oxidative degradation of the amino group. The stability data for related compounds, such as 4-amino-5-chloropyrimidin-2(1H)-one, which is stored in a dark place, sealed in dry conditions at 2-8°C, provides a useful reference. bldpharm.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H and ¹³C NMR spectra of 5-Chloro-1-indanone provide a clear fingerprint of its molecular structure. The chemical shifts (δ) are influenced by the electron density around the nuclei, with electron-withdrawing groups like the carbonyl and chlorine atom causing downfield shifts to higher ppm values.

The ¹H NMR spectrum of 5-Chloro-1-indanone typically shows distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring appear as two triplets, corresponding to the two methylene (B1212753) groups adjacent to each other. The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon is characteristically found at a very downfield chemical shift. The aromatic carbons appear in the typical aromatic region of the spectrum, with their specific shifts influenced by the chlorine substituent. The two aliphatic carbons of the indanone ring are observed at upfield chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 5-Chloro-1-indanone (Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The following are representative values.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 (C=O)-~205
C2 (-CH₂-)~2.7~26
C3 (-CH₂-)~3.1~36
C4 (Ar-C)-~138
C5 (Ar-C-Cl)-~135
C6 (Ar-CH)~7.5~127
C7 (Ar-CH)~7.7~125
C7a (Ar-C)-~155
H6~7.5 (d)-
H7~7.7 (d)-
H4~7.6 (s)-

While specific 2D NMR data for 5-Chloro-1-indanone is not extensively published in readily accessible literature, the application of these techniques would be standard for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal the coupling between the protons on C2 and C3, confirming their adjacent relationship. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon (C1) and the aromatic carbons C4, C5, and C7a, by observing their correlations with nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The NIST Mass Spectrometry Data Center provides mass spectral data for 5-Chloro-1-indanone, showing the molecular ion peak and characteristic fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of 5-Chloro-1-indanone would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak for the ³⁵Cl isotope [M]⁺ and a smaller peak at [M+2]⁺ for the ³⁷Cl isotope in an approximate 3:1 ratio.

Common fragmentation pathways would likely involve the loss of small molecules such as CO, Cl, and ethene, leading to the formation of stable fragment ions.

Table 2: Predicted Major Fragments in the Mass Spectrum of 5-Chloro-1-indanone

m/z Possible Fragment
166/168[C₉H₇ClO]⁺ (Molecular Ion)
138/140[C₉H₇O]⁺ (Loss of Cl)
131[C₈H₇O]⁺ (Loss of Cl and CH)
103[C₇H₃O]⁺ (Further fragmentation)

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectra have been recorded for 5-Chloro-1-indanone. nist.gov

The IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing around 1700 cm⁻¹. Other significant bands include those for aromatic C-H stretching, aliphatic C-H stretching, and C-C stretching within the aromatic ring. The C-Cl stretching vibration would also be present, usually in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. The carbonyl stretch is also observable in the Raman spectrum, though it is often weaker than in the IR. Aromatic ring vibrations often give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for 5-Chloro-1-indanone

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=O Stretch~1710 (strong)~1710 (weak/medium)
Aromatic C=C Stretch1600-14501600-1450 (strong)
C-Cl Stretch800-600800-600

The NIST WebBook provides a gas-phase IR spectrum for 5-Chloro-1-indanone. sigmaaldrich.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5-Chloro-1-indanone, the absorption spectrum would be expected to show bands corresponding to π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group. The π→π* transitions are typically more intense and occur at shorter wavelengths, while the n→π* transition is weaker and occurs at a longer wavelength.

Detailed, publicly available UV-Vis spectra for 5-Chloro-1-indanone are not readily found in the searched literature.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Simple ketones like 5-Chloro-1-indanone are generally not considered to be fluorescent. Their excited states typically undergo rapid non-radiative decay or intersystem crossing to the triplet state, making fluorescence a very inefficient process. No significant fluorescence would be expected for this compound under normal conditions.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The Cambridge Structural Database (CSD) contains the crystallographic data for 5-Chloro-1-indanone, which can be accessed for detailed structural parameters. spectrabase.com

Table 4: General Crystallographic Parameters for 5-Chloro-1-indanone (Illustrative)

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value from database
b (Å)Value from database
c (Å)Value from database
α (°)Value from database
β (°)Value from database
γ (°)Value from database
Volume (ų)Value from database
ZValue from database

(Note: Specific values for unit cell dimensions and angles would be obtained from the primary crystallographic publication or database.)

Lack of Publicly Available Research Data Precludes Analysis of 4-Amino-5-chloro-2,3-dihydroinden-1-one

A thorough investigation into the scientific literature and chemical databases has revealed a significant absence of published research concerning the chiroptical properties of this compound and its potential chiral derivatives. Despite extensive searches for data related to the spectroscopic and structural elucidation of this specific compound, no information is available to fulfill the requested analysis.

The inquiry sought to detail the chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), for the stereochemical analysis of any existing chiral derivatives of this compound. However, the search yielded no records of the synthesis of such chiral derivatives, nor any subsequent analysis of their chiroptical behavior.

Consequently, the following sections of the requested article outline remain unaddressed due to the lack of available scientific data:

4.6. Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are obtained)

Without any foundational research on the synthesis and isolation of chiral variants of this compound, any discussion on their experimental or theoretical chiroptical properties would be purely speculative and fall outside the required standards of scientific accuracy.

Similarly, the request for data tables and detailed research findings cannot be met as no such data has been published. The scientific community has yet to report on the stereochemical aspects of this particular molecule, making a comprehensive and informative article on this specific topic impossible at this time.

Theoretical and Computational Chemistry Investigations

In Silico Screening and Molecular Docking for Mechanistic Insights

No molecular docking or virtual screening studies involving 4-Amino-5-chloro-2,3-dihydroinden-1-one have been published, meaning there are no computational insights into its potential interactions with biological targets.

Ligand-Target Interaction Modeling for Hypothetical Biological Targets

Ligand-target interaction modeling, commonly known as molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org Understanding these interactions at a molecular level is crucial in drug discovery for identifying potential biological targets and elucidating mechanisms of action. nih.gov

Given the structural motifs present in this compound, several classes of proteins could be considered as hypothetical biological targets. For instance, the indanone scaffold is found in compounds targeting a variety of enzymes and receptors. A hypothetical docking study could explore the binding affinity of this compound against a panel of targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous signaling pathways and disease processes.

The process would involve generating a 3D model of this compound and preparing the crystal structures of the hypothetical protein targets. Using a docking algorithm, the compound would be placed into the binding site of each target in various conformations. A scoring function would then estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

The results of such a hypothetical study could reveal key binding interactions, such as hydrogen bonds between the amino group of the ligand and specific residues in the receptor's active site, or hydrophobic interactions involving the chloro-substituted aromatic ring.

Table 1: Hypothetical Docking Results for this compound with Potential Biological Targets

Hypothetical TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Kinase A-8.5ASP-145, LYS-72, LEU-130Hydrogen bond, Salt bridge, Hydrophobic
Kinase B-7.2GLU-98, PHE-168, VAL-55Hydrogen bond, Pi-Pi stacking, Hydrophobic
GPCR X-9.1ASN-110, TRP-257, ILE-183Hydrogen bond, Pi-Pi stacking, Hydrophobic
GPCR Y-6.8SER-192, TYR-308, ALA-205Hydrogen bond, Hydrophobic

This table presents hypothetical data for illustrative purposes.

Predictive Structure-Activity Relationship (SAR) Computational Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comimmutoscientific.com Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to correlate variations in chemical structure with changes in biological activity. researchgate.netnumberanalytics.com

A predictive SAR study for this compound would begin by designing a virtual library of analogues. These analogues would feature systematic modifications to the parent structure, such as altering the substituents on the aromatic ring, modifying the amino group, or changing the position of the chloro atom.

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. A hypothetical biological activity, such as the half-maximal inhibitory concentration (IC50), would be assigned to each analogue.

A QSAR model could then be generated to create a mathematical equation that relates the descriptors to the biological activity. This model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency. numberanalytics.com

Table 2: Hypothetical Predictive SAR Data for Analogues of this compound

CompoundR1R2LogPMolecular WeightPredicted IC50 (nM)
This compound-NH2-Cl2.5195.64150
Analogue 1-OH-Cl2.1196.62350
Analogue 2-NH2-F2.3179.18200
Analogue 3-NH2-Br2.8240.09100
Analogue 4-NH-CH3-Cl2.9209.6780

This table presents hypothetical data for illustrative purposes. R1 and R2 represent substitution sites on the core structure.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com These simulations provide valuable insights into the conformational flexibility of a molecule and the influence of the surrounding environment, such as different solvents. nih.govmdpi.comeasychair.org

An MD simulation of this compound would be performed to understand its conformational stability. The simulation would track the atomic motions of the molecule over a period of time, allowing for the identification of the most stable, low-energy conformations. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation would indicate the structural stability of the molecule.

Furthermore, MD simulations can elucidate the effects of different solvents on the compound's conformation. nih.govaip.org By running simulations in various solvent models, such as water to mimic physiological conditions and a non-polar solvent like chloroform, it is possible to observe how the solvent molecules interact with the compound and influence its preferred shape. acs.org These solvent effects can have a significant impact on the molecule's solubility and its ability to interact with biological targets. oup.com

Table 3: Hypothetical Molecular Dynamics Simulation Results for this compound

SolventDominant ConformationRelative Energy (kcal/mol)Key Solvent Interactions
WaterConformation A0.0Hydrogen bonding with amino group
ChloroformConformation B-1.2Dipole-dipole interactions
MethanolConformation A-0.5Hydrogen bonding with amino and keto groups

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive search of available literature, there is no specific information regarding the applications of the chemical compound This compound in the advanced organic chemistry contexts outlined in the request.

Searches for this compound's role as a synthetic building block, its use as a precursor for dihydroindeno-fused heterocycles like triazolothiadiazines, its integration into natural product synthesis, its derivatization for biological probes, or its potential in materials science did not yield any relevant research findings. The scientific literature readily available through the search does not appear to contain studies focused on this specific molecule for the requested applications.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound".

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Potential in Materials Science and Organic Electronics

Incorporation into Polymer Architectures for Functional Materials

The bifunctional nature of 4-Amino-5-chloro-2,3-dihydroinden-1-one, possessing both a reactive amine and a ketone group, opens avenues for its incorporation into various polymer backbones to create functional materials with enhanced thermal stability, mechanical strength, and specific electronic properties.

One of the most promising applications lies in the synthesis of polyimides . Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. The synthesis of polyimides typically involves a two-step process where a diamine monomer is reacted with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nih.govtandfonline.comvt.eduzeusinc.com The amino group of this compound allows it to act as a diamine monomer, potentially in reactions with various aromatic dianhydrides. The rigid indenone core would be expected to impart significant thermal stability and mechanical robustness to the resulting polyimide chain. Furthermore, the presence of the ketone and chloro functionalities provides sites for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Another potential route for polymerization is through the formation of polyamides . Similar to polyimides, polyamides are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. nih.govsavemyexams.comlibretexts.org The amino group of this compound can react with dicarboxylic acids to form strong and thermally stable amide linkages. The resulting polyamides would benefit from the inherent rigidity of the indenone unit, potentially leading to materials with high tensile strength and modulus, akin to aramid fibers like Kevlar.

The table below summarizes the potential polymerization reactions involving this compound.

Polymer TypeCo-monomerKey LinkagePotential Properties
PolyimideAromatic DianhydrideImideHigh thermal stability, chemical resistance, mechanical strength
PolyamideDicarboxylic AcidAmideHigh tensile strength, thermal stability

Development of Indenone-Based Chromophores and Fluorophores

The electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing ketone group on a conjugated aromatic system, makes it an excellent candidate for the development of push-pull chromophores and fluorophores . researchgate.netresearchgate.net This donor-acceptor architecture is a cornerstone in the design of organic dyes and pigments with interesting photophysical properties.

The intramolecular charge transfer (ICT) from the amino group (donor) to the carbonyl group (acceptor) upon photoexcitation is expected to give rise to a number of valuable optical phenomena. beilstein-journals.org One such property is solvatochromism , where the color (absorption and emission wavelength) of the compound changes with the polarity of the solvent. nih.govrsc.orgrsc.org This sensitivity to the local environment makes such molecules useful as probes for studying molecular interactions and as sensors. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission.

The photophysical properties of such donor-acceptor indenone derivatives can be further tuned by modifying the substituents on the aromatic ring. The presence of the chloro group in this compound already influences the electronic properties, and further synthetic modifications could be employed to fine-tune the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

The table below outlines the key features and potential applications of chromophores derived from this compound.

FeatureDescriptionPotential Application
Donor-Acceptor Structure Amino group (donor) and ketone group (acceptor) on a conjugated system.Organic dyes and pigments.
Intramolecular Charge Transfer (ICT) Photoinduced electron transfer from the donor to the acceptor.Leads to interesting optical properties.
Solvatochromism Change in absorption and emission color with solvent polarity.Chemical sensors, environmental probes.
Tunable Photophysics Properties can be modified by synthetic alterations.Tailoring of materials for specific optical applications.

Future Research Directions and Perspectives

Development of Photocatalytic and Electrocatalytic Approaches for Synthesis

The synthesis of indanone frameworks is increasingly benefiting from photocatalytic and electrocatalytic methods, which offer green alternatives to conventional synthesis. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants.

Photocatalysis has emerged as a powerful tool in organic synthesis. ui.ac.id For instance, a photocatalytic radical cascade cyclization of diazoalkanes has been developed for the synthesis of various indanone derivatives in moderate to good yields. mt.com This process can be initiated by visible light, making it an energy-efficient and attractive option. ui.ac.idmt.com Another approach involves a low-energy green light-driven radical annulation reaction between α-keto acids and internal alkynes, using Rhodamine 6G as a metal-free photocatalyst. acs.org The development of such methods for 4-Amino-5-chloro-2,3-dihydroinden-1-one could lead to more sustainable synthetic pathways.

Electrocatalysis provides another environmentally benign method by using traceless electrons as redox agents, thereby avoiding chemical oxidants. rsc.org Electrochemical synthesis has been successfully applied to produce α-ketoamides and 4-thiocyanato-1H-pyrazoles under mild, metal-free conditions. rsc.org Recently, an electrochemical oxidative sulfonylation-halogenation of 1,6-enynes was reported to afford 1-indanone (B140024) derivatives, avoiding the use of metal catalysts and oxidants. rsc.org Adapting these electrocatalytic cyclization strategies could provide a novel and efficient route to this compound.

ApproachEnergy SourceKey AdvantagesPotential Application for Target Compound
Photocatalysis Visible LightMild reaction conditions, avoids harsh reagents, uses sustainable energy. mt.comacs.orgSynthesis via radical cascade cyclization or annulation reactions.
Electrocatalysis ElectricityAvoids chemical oxidants/reductants, high selectivity, mild conditions. rsc.orgSynthesis via oxidative cyclization of suitable precursors.

Integration of Flow Chemistry and Continuous Manufacturing for High-Throughput Synthesis

Flow chemistry, or continuous manufacturing, is revolutionizing the production of active pharmaceutical ingredients (APIs) by moving from traditional batch processing to a continuous stream. researchgate.netzamann-pharma.com This technology offers enhanced control over reaction parameters, leading to improved safety, higher yields, and better product quality. zamann-pharma.comtridentinfo.com

The integration of flow chemistry for the synthesis of this compound presents a significant opportunity for high-throughput synthesis and process optimization. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, which is crucial for managing exothermic reactions and improving reaction selectivity. zamann-pharma.comscielo.org.mx This enhanced control allows for reactions to be performed under conditions that would be unsafe or unmanageable in large-scale batch production. zamann-pharma.com

Furthermore, flow chemistry enables the seamless integration of multiple reaction steps, eliminating the need for isolating and purifying intermediates. researchgate.net This "one-flow" approach can dramatically shorten production times and reduce waste. researchgate.netscielo.org.mx Given the importance of efficiency and safety in pharmaceutical manufacturing, developing a continuous flow process for this compound is a critical future direction that could facilitate rapid, scalable, and cost-effective production. tridentinfo.com

Exploration of Bio-Catalyzed Transformations for Chiral Induction

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govrsc.org Enzyme-catalyzed reactions are highly selective and operate under mild conditions, minimizing side reactions like racemization or epimerization. nih.gov

For a molecule like this compound, which may possess a chiral center depending on substitution at the 2 or 3 position, biocatalysis offers a promising route for chiral induction. The synthesis of chiral indanones has been achieved through various methods, but biocatalysis provides a green and highly specific alternative. recorderchartsandpens.com

Future research could focus on identifying or engineering enzymes (such as ketoreductases or transaminases) capable of stereoselectively transforming a prochiral precursor into a single enantiomer of a this compound derivative. Chemoenzymatic cascades, which combine chemical and biological catalysis steps in a one-pot process, could also be explored to build structural complexity efficiently and stereoselectively. researchgate.net This approach leverages the strengths of both catalytic worlds to create efficient pathways to high-value chiral building blocks. researchgate.net

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs). mt.comwikipedia.org

In situ (in the reaction mixture) monitoring techniques are central to PAT and offer significant advantages over traditional offline analysis. mt.comspectroscopyonline.com Spectroscopic methods are particularly well-suited for this purpose:

FTIR and Raman Spectroscopy : These techniques provide real-time information on the concentration of reactants, products, and intermediates by monitoring their unique vibrational signatures. mt.com

UV-Resonance Raman (UV-RR) : This method offers enhanced sensitivity for monitoring reactions involving low concentrations of reactants (<1 mM), which is often a challenge for standard Raman spectroscopy. oxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : As a non-invasive and information-rich technique, in situ NMR can provide detailed structural information and quantitative data on molecular transformations as they occur within the reactor. rsc.org

Integrating these advanced analytical tools, particularly within a continuous flow setup, would enable real-time process control, ensuring consistent product quality and optimizing reaction conditions for the synthesis of this compound. researchgate.netmdpi.com This data-rich approach accelerates process development and enhances the robustness of the manufacturing process. mt.commt.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of new chemical entities and reaction pathways. nd.edu For this compound, this integrated approach can guide the development of more efficient and targeted synthetic strategies.

Computational Modeling can be employed in several key areas:

Reaction Prediction : Machine learning and neural network models, trained on vast reaction databases, can predict suitable catalysts, reagents, solvents, and temperatures for a given transformation. acs.orgnih.gov This can significantly reduce the experimental effort required for reaction optimization.

Mechanism Elucidation : Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and provide deep mechanistic insights. nih.gov This understanding helps in rationally designing catalysts and reaction conditions to favor desired outcomes.

Virtual Screening : Computational tools can screen large libraries of potential starting materials or catalysts to identify the most promising candidates for experimental validation, accelerating the development process. ui.ac.id

By combining the predictive power of computational models with targeted, data-rich experimentation, researchers can create a powerful design-build-test-learn cycle. nih.gov This synergistic workflow allows for more rapid and efficient development of robust, scalable, and optimized synthetic routes to this compound, representing a paradigm shift from traditional trial-and-error approaches. ui.ac.idnd.edu

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-chloro-2,3-dihydroinden-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with imidazoline derivatives (e.g., 1-acetyl imidazolin-2-one) in solvents like pyridine or isopropanol under reflux yields the target compound. Phosphorus oxychloride is often used as a catalyst, with yields ranging from 70% to 93.6% depending on solvent polarity and reaction temperature . Optimization requires monitoring pH (e.g., NaOH treatment post-reaction) and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Structural confirmation requires NMR (¹H/¹³C) to verify amine and ketone functional groups, and mass spectrometry (ESI-MS) for molecular ion peaks (expected m/z for C₉H₇ClN₂O: ~194.02). Cross-reference with PubChem data (InChIKey: HLXHCNWEVQNNKA-UHFFFAOYSA-N) for validation . Impurity analysis (e.g., 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid) can be performed via LC-MS with gradient elution .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving this compound in catalytic systems?

  • Methodological Answer: Hydrogenation kinetics can be studied in batch slurry reactors using Pt/C catalysts. Monitor reaction progress via in situ FTIR or GC-MS to track intermediates. For example, hydrogenation of similar dihydroindenone derivatives shows activation energies ~31.1 kJ/mol, with negligible mass-transfer resistance under optimized stirring (≥800 rpm) and H₂ partial pressures (1–3 bar) . Rate constants for stepwise reductions (e.g., ketone to alcohol) can be modeled using first-order kinetics with Arrhenius corrections for temperature effects.

Q. How can computational models predict the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., acetylcholinesterase, PDB ID: 7E3R) reveals binding affinities. The compound’s indenone scaffold may interact with catalytic triads (e.g., Ser203, His447 in AChE) via hydrogen bonding and π-π stacking. MD simulations (NAMD/GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes. QSAR models trained on IC₅₀ data from analogous inhibitors (e.g., tizanidine derivatives) can predict bioactivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies in NMR shifts (e.g., amine proton splitting) may arise from tautomerism or solvent polarity. Use deuterated DMSO-d₆ for proton exchange suppression and 2D-COSY/HMBC to assign ambiguous peaks. For crystallographic conflicts (e.g., bond angles in indenone rings), compare XRD data with DFT-optimized structures (B3LYP/6-31G* basis set) to identify conformational outliers .

Key Considerations for Researchers

  • Contradictions in Data: Conflicting reports on reaction yields (e.g., 70% vs. 93.6%) may stem from solvent purity or catalyst aging. Replicate experiments with freshly distilled solvents and standardized catalysts .
  • Safety Protocols: Handle phosphorus oxychloride in fume hoods with PPE (nitrile gloves, goggles). Neutralize waste with 10% NaHCO₃ before disposal .

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